Lipophilicity (XLogP3) of p-Isoamylphenol vs. p-tert-Amylphenol: Implications for Membrane Partitioning
p-Isoamylphenol possesses a computed XLogP3 value of 4, reflecting its optimal lipophilicity for membrane interaction within the p-alkylphenol series [1]. This value is comparable to p-tert-amylphenol (XLogP3 ≈ 3.8), indicating that both compounds lie within the lipophilicity window associated with effective membrane perturbation in Gram-positive and Gram-negative bacteria. The correlation between log P and antimicrobial activity in para-substituted alkylphenols is well-established, with maximal activity observed for compounds with log P values in the 3-5 range [2]. While a direct head-to-head MIC comparison is unavailable, the XLogP3 data support the classification of p-isoamylphenol as a viable alternative to p-tert-amylphenol in antimicrobial applications where membrane disruption is the primary mechanism.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4 (XLogP3) |
| Comparator Or Baseline | p-tert-Amylphenol (XLogP3 ≈ 3.8) |
| Quantified Difference | +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeation and antimicrobial potency; p-isoamylphenol's XLogP3 of 4 positions it within the optimal range for membrane-active alkylphenols, providing a rational basis for selection over less lipophilic or excessively hydrophobic analogs.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96294, p-Isoamylphenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/p-Isoamylphenol. View Source
- [2] Quantitative Analysis of the Antimicrobial Activity and Membrane-perturbation Potency of Antifouling Para-substituted Alkylphenols. Bioscience, Biotechnology, and Biochemistry, 1994, 58(6), 1068-1072. Retrieved from https://academic.oup.com/bbb/article/58/6/1068/5954440. View Source
